5-Bromo-8-nitroquinoline 5-Bromo-8-nitroquinoline
Brand Name: Vulcanchem
CAS No.: 176967-80-9
VCID: VC21286865
InChI: InChI=1S/C9H5BrN2O2/c10-7-3-4-8(12(13)14)9-6(7)2-1-5-11-9/h1-5H
SMILES: C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])Br
Molecular Formula: C9H5BrN2O2
Molecular Weight: 253.05 g/mol

5-Bromo-8-nitroquinoline

CAS No.: 176967-80-9

Cat. No.: VC21286865

Molecular Formula: C9H5BrN2O2

Molecular Weight: 253.05 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-8-nitroquinoline - 176967-80-9

Specification

CAS No. 176967-80-9
Molecular Formula C9H5BrN2O2
Molecular Weight 253.05 g/mol
IUPAC Name 5-bromo-8-nitroquinoline
Standard InChI InChI=1S/C9H5BrN2O2/c10-7-3-4-8(12(13)14)9-6(7)2-1-5-11-9/h1-5H
Standard InChI Key FELNBLNDYLAJLB-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])Br
Canonical SMILES C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])Br

Introduction

Physical and Chemical Properties

Physical Characteristics

5-Bromo-8-nitroquinoline exists as a light yellow solid at room temperature and is known for its distinctive smell. The physical properties of this compound make it suitable for various chemical reactions and analytical procedures in research settings.

Chemical Reactivity

The reactivity of 5-Bromo-8-nitroquinoline is largely determined by its structural features. The bromine at the 5-position serves as a potential site for coupling reactions and other transformations. Meanwhile, the nitro group at the 8-position introduces electron-withdrawing properties that influence the electron distribution across the aromatic system.

The quinoline core itself contributes to the compound's aromaticity and provides multiple sites for potential chemical modifications. This combination of features makes 5-Bromo-8-nitroquinoline particularly valuable as a building block in the synthesis of more complex molecules with specific functional properties.

Mechanism of Action and Biological Activities

General Mechanism Considerations

Quinoline derivatives, including 5-Bromo-8-nitroquinoline, exhibit biological activities through their interactions with various enzymes, proteins, and biomolecules. These interactions can influence cell signaling pathways, gene expression, and cellular metabolism. The compound's structure allows for modifications that enhance its biological activity, making it valuable in pharmaceutical development.

Anticancer Activity

Research has demonstrated that quinoline derivatives containing functional groups such as bromine and nitro groups can exhibit anticancer activity against various cancer cell lines. In the case of 5-Bromo-8-nitroquinoline, the presence of these specific substituents contributes to its potential therapeutic effects in cancer treatment.

Antimalarial Properties

Derivatives of 5-Bromo-8-nitroquinoline are being investigated as lead compounds for developing new antimalarial drugs. These compounds aim to improve upon existing treatments by modifying specific positions on the quinoline scaffold to enhance efficacy and safety profiles.

The historical significance of quinolines in antimalarial therapy is well-established, with compounds like chloroquine and mefloquine serving as important pharmaceutical agents. The structural modifications in 5-Bromo-8-nitroquinoline potentially offer advantages in addressing resistance mechanisms that have limited the effectiveness of traditional antimalarial drugs.

Enzyme Inhibition

5-Bromo-8-nitroquinoline has been identified as an inhibitor of CYP1A2, a cytochrome P450 enzyme involved in drug metabolism. This property is crucial for assessing drug interactions and pharmacokinetics in pharmaceutical development.

The inhibition of CYP1A2 by this compound has significant implications for drug development, as it suggests potential interactions with other pharmaceutical agents that are metabolized by this enzyme. Understanding these interactions is essential for predicting the pharmacokinetic profile of drugs derived from or co-administered with 5-Bromo-8-nitroquinoline and its derivatives.

Applications in Pharmaceutical Development

Drug Design Considerations

5-Bromo-8-nitroquinoline serves primarily as an intermediate in the synthesis of pharmaceutical agents. Its derivatives are explored for their potential therapeutic effects against various diseases, particularly neurological conditions.

The quinoline scaffold itself is prevalent in numerous pharmaceutical compounds, and the specific substitution pattern in 5-Bromo-8-nitroquinoline offers unique properties that can be leveraged in drug design. The bromine substituent can serve as a handle for further functionalization through various coupling reactions, while the nitro group can be transformed into other functional groups such as amines.

Structure-Activity Relationships

Understanding the relationship between the structure of 5-Bromo-8-nitroquinoline and its biological activities is crucial for optimizing its potential therapeutic applications. The positions of the bromine and nitro substituents on the quinoline core significantly influence the compound's interaction with biological targets.

Future Research Directions

Based on the identified properties and potential applications of 5-Bromo-8-nitroquinoline, several promising research directions emerge:

  • Further exploration of its anticancer mechanisms and optimization of derivatives with enhanced anticancer activity

  • Development of antimalarial compounds based on the 5-Bromo-8-nitroquinoline scaffold, particularly addressing resistance mechanisms

  • Investigation of its CYP1A2 inhibition properties and implications for drug metabolism

  • Exploration of more efficient and environmentally friendly synthetic routes

These research avenues could significantly expand our understanding of 5-Bromo-8-nitroquinoline and unlock its full potential in pharmaceutical applications.

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